molecular formula C14H17NO3 B3001669 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1157501-50-2

2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B3001669
CAS No.: 1157501-50-2
M. Wt: 247.294
InChI Key: KUJFJWMBFDGLOJ-UHFFFAOYSA-N
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Description

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (: 1157501-50-2) is a chemical compound with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol . This compound features a unique structure combining a 2,3-dihydro-1H-indene scaffold with a carboxylic acid group and a morpholine ring. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known to contribute to the biological activity of numerous therapeutic agents . Compounds containing the morpholine moiety have been extensively researched and are found in a wide range of marketed drugs with activities including analgesic, anti-inflammatory, anticancer, antidepressant, and antimicrobial effects . This ring system is often utilized by medicinal chemists because it can improve the aqueous solubility of otherwise lipophilic scaffolds, which is a crucial parameter in drug discovery . As such, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research , particularly in the design and development of novel pharmacologically active molecules. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-morpholin-4-yl-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17)14(15-5-7-18-8-6-15)9-11-3-1-2-4-12(11)10-14/h1-4H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJFJWMBFDGLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with morpholine under specific conditions. One common method includes the following steps:

    Starting Material: Indene is used as the starting material.

    Reaction with Morpholine: Indene is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and indene structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key References
This compound Dihydroindene-carboxylic acid Morpholino group at C2 C14H17NO3 Inferred from analogues
Enrasentan Dihydroindene-carboxylic acid 1,3-Benzodioxol, propoxy, 2-hydroxyethoxy, methoxy C29H30O6
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Dihydroindene-carboxylic acid Benzamido, methoxy, phenethyloxy C27H27NO5
Fmoc-2-amino-2,3-dihydro-1H-indene-2-carboxylic acid Dihydroindene-carboxylic acid Fmoc-protected amino group C25H21NO4
(S)-4-Hydroxy-2,6-dimethyl-2,3-dihydro-1H-indene-2-carboxylic acid Dihydroindene-carboxylic acid Hydroxy, methyl groups at C4 and C6 C12H14O3

Key Observations

  • Morpholino vs. Benzamido Groups: The morpholino substituent in the target compound likely enhances solubility and modulates receptor binding compared to the benzamido group in the LPAR1 antagonist .
  • Amino vs. Carboxylic Acid Derivatives: The Fmoc-protected amino derivative (C25H21NO4) serves as a peptide synthesis building block, whereas the carboxylic acid group in Enrasentan is critical for receptor antagonism .

Key Observations

  • Synthesis Complexity : Enrasentan and the LPAR1 antagonist require multi-step functionalization (e.g., etherification, amidation), while the palladium-catalyzed synthesis of the (S)-4-hydroxy derivative achieves high enantiomeric purity (92% yield, >98% purity) .
  • Purity Challenges : Fmoc-protected derivatives are typically produced at 95% purity, sufficient for peptide synthesis but requiring further purification for pharmaceutical use .

Key Observations

  • Receptor Specificity : Enrasentan’s benzodioxol and propoxy groups enhance its selectivity for endothelin receptors, whereas the LPAR1 antagonist’s benzamido group optimizes binding to lysophosphatidic acid receptors .
  • Safety Profiles: Compounds with morpholino groups (e.g., 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid) may exhibit acute toxicity (H302) and skin irritation (H315), necessitating careful handling .

Biological Activity

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound classified as an indene derivative. Indene derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of an indene core with a morpholine ring and a carboxylic acid functional group. This unique combination contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, which may lead to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It may bind to receptors involved in various signaling pathways, affecting cellular responses and functions.

These interactions can result in various biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.5Growth inhibition
A549 (Lung Cancer)12.3Induction of apoptosis
HeLa (Cervical Cancer)10.8Cell cycle arrest

These results suggest that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Candida albicans128 µg/mLWeak

These findings indicate that while it may not be the strongest antimicrobial agent, it possesses some level of efficacy against certain pathogens.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Effects :
    • Researchers conducted a study on the effects of the compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Assessment :
    • A study focused on assessing the antimicrobial efficacy against common bacterial pathogens showed that the compound inhibited bacterial growth effectively at higher concentrations, suggesting potential for development into a topical antimicrobial agent.

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